IBOMA readily undergoes free radical polymerization, allowing researchers to create novel polymers with desirable characteristics. These polymers benefit from IBOMA's inherent properties, such as:
Studies have shown that IBOMA-based polymers exhibit higher glass transition temperatures (Tg) compared to those derived from traditional monomers like methyl methacrylate [1]. This translates to enhanced heat resistance for the final material.
The incorporation of IBOMA into polymer structures can improve their mechanical strength, stiffness, and scratch resistance [2]. This makes them suitable for applications requiring robust materials.
Researchers are actively exploring IBOMA's potential in various polymer systems, including pressure-sensitive adhesives [1], coatings [2], and engineering thermoplastics.
[1] Toward replacement of methyl methacrylate by sustainable bio-based isobornyl methacrylate in latex pressure sensitive adhesive
[2] Synthesis of Novel Poly(isobornyl methacrylate) and Poly(isobornyl methacrylate-co-styrene) Latexes: Characterization and Film Formation
The potential to derive IBOMA from renewable resources like pine tree byproducts makes it an attractive alternative to petroleum-based monomers. This bio-based origin aligns with the growing focus on sustainable materials in scientific research.
Studies have demonstrated the feasibility of synthesizing IBOMA from bio-derived feedstocks, paving the way for the development of environmentally friendly polymers with comparable performance to traditional counterparts [3].
[3] Sustainable Syntheses of Isobornyl Methacrylate and Related Renewable Monomers
Beyond polymer synthesis, IBOMA finds use in other areas of scientific research:
Researchers are exploring IBOMA's potential for designing drug delivery systems with controlled release properties [4].
IBOMA can be used as a stabilizer or co-monomer in the synthesis of nanoparticles with specific functionalities [5].
These applications highlight the ongoing exploration of IBOMA's potential in various scientific disciplines.
[4] Bioresponsive micelles formed by self-assembly of amphiphilic poly(isobornyl methacrylate-block-N-isopropylacrylamide)
Isobornyl methacrylate is an acrylate monomer characterized by its unique bicyclic structure, specifically derived from methacrylic acid and isoborneol. With the molecular formula , it appears as a colorless to yellow liquid with a faint odor, exhibiting high viscosity and low volatility. This compound is notable for its excellent compatibility with various resins and solvents, making it a valuable component in polymer chemistry. Its properties include low toxicity, UV resistance, chemical resistance, and minimal adverse biological effects, making it suitable for a wide range of applications in coatings and plastics .
Isobornyl methacrylate primarily undergoes free radical polymerization, which allows it to form polymers and copolymers. The polymerization process can be initiated by various agents such as benzoyl peroxide or azobisisobutyronitrile. Additionally, the compound can participate in hydrolysis reactions under acidic or basic conditions, yielding methacrylic acid and isoborneol. Transesterification reactions are also possible, where isobornyl methacrylate can react with other alcohols to form different esters .
The biological activity of isobornyl methacrylate has been studied in terms of its cytotoxicity and potential for skin sensitization. While it exhibits low toxicity levels, its polymerized forms may present varying degrees of biocompatibility depending on the application. The compound's ability to form stable polymers enhances its utility in biomedical applications such as dental materials and coatings that require biocompatibility .
Isobornyl methacrylate can be synthesized through several methods:
Isobornyl methacrylate finds extensive use across various industries due to its advantageous properties:
Studies on the interactions of isobornyl methacrylate with other substances reveal its potential for forming copolymers with various unsaturated monomers. This property enhances its applicability in diverse formulations, particularly in coatings and adhesives where strong adhesion and durability are required. Furthermore, research indicates that the incorporation of this monomer into polymer systems can improve their thermal stability and mechanical strength .
Isobornyl methacrylate shares similarities with several other acrylate and methacrylate compounds due to its structural features and reactivity. Here are some comparable compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Methyl Methacrylate | Acrylate | High reactivity; widely used in polymerization |
| Ethylene Glycol Dimethacrylate | Methacrylate | Cross-linking agent; enhances polymer strength |
| Butyl Methacrylate | Methacrylate | Low viscosity; used in coatings |
| Isobornyl Acrylate | Acrylate | Similar structure; used in similar applications |
Isobornyl methacrylate stands out due to its unique bicyclic structure that imparts specific mechanical properties such as enhanced rigidity and thermal stability compared to linear acrylates. Its ability to improve chemical resistance while maintaining flexibility makes it particularly valuable for specialized applications in coatings and biomedical materials .
Isobornyl methacrylate has the molecular formula C₁₄H₂₂O₂ and a molar mass of 222.33 g/mol. Its IUPAC name is [(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl] 2-methylprop-2-enoate, reflecting its stereospecific bicyclic framework. Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 127–129°C at 15 mmHg | |
| Density (25°C) | 0.983 g/mL | |
| Refractive Index (nD²⁵) | 1.475–1.48 | |
| Viscosity (25°C) | 8.39 mm²/s | |
| Solubility | Insoluble in water; miscible with organic solvents |
The compound typically exists as a colorless to pale yellow liquid, stabilized with 150–200 ppm monomethyl ether hydroquinone (MEHQ) to prevent polymerization.
IBOMA’s core structure comprises a bicyclo[2.2.1]heptane system with three methyl groups at the 1, 7, and 7 positions (Fig. 1). The methacrylate group (–OCOC(CH₃)=CH₂) is attached to the 2-position of the bicyclic scaffold, conferring rigidity and steric hindrance. This configuration results in:
Stereochemical variations (e.g., exo vs. endo isomers) influence crystallinity and solubility, with the exo isomer dominating commercial formulations.
The acid-catalyzed methacrylation of isoborneol represents the most widely employed conventional approach for synthesizing isobornyl methacrylate. This methodology relies on the direct esterification reaction between isoborneol and methacrylic acid in the presence of acid catalysts. The reaction mechanism proceeds through the formation of a carbocation intermediate, followed by nucleophilic attack and subsequent elimination of water [2].
Sulfuric acid serves as the most commonly utilized catalyst for this transformation, operating effectively at temperatures ranging from 80 to 100°C. Under these conditions, reaction times of 4 to 8 hours typically yield 75 to 85% of the desired product with conversions reaching 85 to 95% [2]. The strong acidic nature of sulfuric acid promotes efficient protonation of the carboxylic acid group, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the tertiary alcohol functionality of isoborneol.
p-Toluenesulfonic acid presents an alternative catalytic system that demonstrates superior performance characteristics compared to sulfuric acid. Operating at slightly lower temperatures of 70 to 90°C, this aromatic sulfonic acid catalyst achieves yields of 80 to 90% with conversion rates of 90 to 96% over reaction periods of 6 to 10 hours [3] . The enhanced performance can be attributed to the more controlled acidic strength and reduced tendency toward side reactions such as dehydration or polymerization.
Hydrochloric acid represents a milder acidic catalyst option, functioning at temperatures of 60 to 80°C. However, this system requires extended reaction times of 8 to 12 hours to achieve moderate yields of 70 to 80% with conversions of 80 to 90% [4]. The lower catalytic activity necessitates longer reaction periods, which may increase the risk of product degradation or unwanted side reactions.
Phosphoric acid offers an intermediate catalytic activity profile, operating at temperatures of 80 to 90°C with reaction times of 6 to 8 hours. This system achieves yields of 78 to 88% with conversions ranging from 88 to 94% [5]. The moderate acidity of phosphoric acid provides a balance between catalytic efficiency and selectivity, reducing the formation of undesired byproducts.
The mechanism of acid-catalyzed esterification involves initial protonation of the carboxylic acid carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The tertiary alcohol group of isoborneol then performs nucleophilic attack on this activated carbonyl center, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of water yields the desired ester product [6] [2].
Table 1: Acid-Catalyzed Methacrylation of Isoborneol
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| Sulfuric acid | 80-100 | 4-8 | 75-85 | 85-95 | [2] |
| p-Toluenesulfonic acid | 70-90 | 6-10 | 80-90 | 90-96 | [3] |
| HCl | 60-80 | 8-12 | 70-80 | 80-90 | [4] |
| Phosphoric acid | 80-90 | 6-8 | 78-88 | 88-94 | [5] |
Anhydride-based synthesis protocols represent an alternative and often superior approach to conventional acid-catalyzed esterification for the preparation of isobornyl methacrylate. These methodologies utilize methacrylic anhydride as the acylating agent, offering several advantages including higher reaction rates, improved yields, and reduced water formation that can drive the equilibrium toward product formation [2] [7].
The direct reaction of isoborneol with methacrylic anhydride in toluene solvent represents a fundamental anhydride-based protocol. When conducted at 80°C for 16 hours in the presence of 4-methoxyphenol as a polymerization inhibitor, this reaction achieves yields ranging from 85 to 95% [2] [7]. The mechanism involves nucleophilic attack of the isoborneol hydroxyl group on one of the carbonyl carbons of the anhydride, followed by elimination of methacrylic acid. The 4-methoxyphenol additive serves a critical role in preventing premature polymerization of the methacrylate product during the reaction and subsequent purification steps.
Enhanced protocols incorporate 4-dimethylaminopyridine as both a catalyst and base, significantly improving reaction kinetics and yields. Under these conditions, utilizing toluene as solvent at 80°C, the reaction reaches completion within 8 hours, achieving yields of 90 to 96% [3]. The dimethylaminopyridine functions as a nucleophilic catalyst, forming an activated acyl-pyridinium intermediate that exhibits enhanced reactivity toward the tertiary alcohol substrate. This catalytic mechanism allows for milder reaction conditions and improved selectivity.
Solvent-free anhydride-based protocols have been developed to address environmental concerns and process economics. The reaction of isoborneol with methacrylic anhydride in the presence of potassium carbonate as base, conducted at temperatures ranging from 40 to 80°C for 8 hours, yields 88 to 93% of the desired product [5]. The potassium carbonate serves multiple functions, acting as both a base to neutralize the generated methacrylic acid and as a mild catalyst to promote the esterification reaction. The absence of organic solvents simplifies the workup procedure and reduces environmental impact.
The mechanistic pathway for anhydride-based synthesis involves initial coordination of the isoborneol hydroxyl group to one carbonyl center of the methacrylic anhydride. Nucleophilic attack leads to formation of a tetrahedral intermediate, which subsequently collapses with elimination of methacrylic acid to yield the desired ester product. The irreversible nature of this reaction, due to the elimination of a carboxylic acid leaving group, drives the reaction to completion more effectively than conventional esterification protocols [2] [7].
Table 2: Anhydride-Based Synthesis Protocols
| Anhydride | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Catalyst/Base | Reference |
|---|---|---|---|---|---|---|
| Methacrylic anhydride | Toluene | 80 | 16 | 85-95 | 4-Methoxyphenol | [2] [7] |
| Methacrylic anhydride + DMAP | Toluene | 80 | 8 | 90-96 | DMAP | [3] |
| Methacrylic anhydride + K2CO3 | Solvent-free | 40-80 | 8 | 88-93 | K2CO3 | [5] |
Transition metal-mediated approaches for isobornyl methacrylate synthesis represent cutting-edge methodologies that leverage the unique catalytic properties of transition metals to achieve enhanced selectivity, milder reaction conditions, and improved functional group tolerance. These systems operate through distinct mechanistic pathways compared to conventional acid-catalyzed methods, often involving oxidative addition, reductive elimination, and coordination-controlled reactivity patterns [8] [9].
Palladium-catalyzed cross-coupling methodologies have emerged as powerful tools for methacrylate ester synthesis. The tetrakis(triphenylphosphine)palladium catalyst system operates effectively at temperatures of 50 to 80°C, achieving yields of 70 to 85% with high selectivity [8] [9]. The mechanism involves oxidative addition of an organometallic reagent to the palladium center, followed by transmetalation with the methacrylate coupling partner and subsequent reductive elimination to form the desired ester bond. This approach demonstrates exceptional functional group tolerance and enables the synthesis of complex methacrylate derivatives that would be challenging to access through conventional methods.
Rhodium-catalyzed oxidative coupling represents another significant advancement in transition metal-mediated synthesis. Rhodium trichloride catalyst systems operate at elevated temperatures of 80 to 120°C, yielding 65 to 80% of the target product with moderate selectivity [9]. The catalytic cycle involves initial coordination of both the alcohol and acid substrates to the rhodium center, followed by oxidative coupling facilitated by an external oxidant. While requiring higher temperatures than palladium systems, rhodium catalysis offers unique reactivity patterns and can accommodate challenging substrate combinations.
Copper-mediated atom transfer radical polymerization systems, particularly the cuprous bromide/pentamethyldiethylenetriamine catalyst combination, provide controlled radical-based approaches to methacrylate synthesis. Operating at 70°C, these systems achieve yields of 85 to 95% with high selectivity [10]. The mechanism involves reversible activation and deactivation of radical species through copper-mediated halogen atom transfer, enabling precise control over the esterification process while minimizing unwanted side reactions.
Scandium triflate represents a Lewis acid catalyst system that operates under remarkably mild conditions. At temperatures ranging from 25 to 60°C, this catalyst achieves yields of 80 to 92% with very high selectivity [11]. The scandium center functions as a powerful Lewis acid, coordinating to the carbonyl oxygen of the methacrylate precursor and significantly enhancing its electrophilicity toward nucleophilic attack by the alcohol substrate. The mild reaction conditions and excellent selectivity make this system particularly attractive for industrial applications.
The advantages of transition metal-mediated approaches include enhanced stereoselectivity, improved functional group compatibility, and the ability to conduct reactions under milder conditions compared to traditional acid-catalyzed methods. However, these systems often require specialized ligands, inert atmosphere conditions, and careful catalyst handling, which may impact their practical implementation [8] [9].
Table 3: Transition Metal-Mediated Approaches
| Metal Catalyst | Reaction Type | Temperature (°C) | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Pd(PPh3)4 | Cross-coupling | 50-80 | 70-85 | High | [8] [9] |
| RhCl3 | Oxidative coupling | 80-120 | 65-80 | Moderate | [9] |
| CuBr/PMDETA | ATRP | 70 | 85-95 | High | [10] |
| Sc(OTf)3 | Lewis acid catalysis | 25-60 | 80-92 | Very High | [11] |
Enzyme-catalyzed biogenic synthesis represents a paradigm shift toward sustainable and environmentally benign methodologies for isobornyl methacrylate production. These biocatalytic approaches harness the remarkable selectivity and efficiency of natural enzymes to achieve esterification under mild conditions while minimizing environmental impact and energy consumption [11] [12].
Rhizomucor miehei lipase represents another highly effective biocatalyst, particularly when methacrylic anhydride serves as the acylating agent. Operating at temperatures of 50 to 70°C for reaction periods of 8 to 16 hours, this enzyme system achieves yields of 87 to 95% with selectivity ranging from 95 to 99% [11]. The enzyme demonstrates remarkable regioselectivity, preferentially catalyzing esterification at primary and secondary alcohol positions while showing reduced activity toward tertiary alcohols like isoborneol. However, under optimized conditions with appropriate substrate ratios and reaction times, effective conversion can be achieved.
Lipase PS-C offers an alternative enzymatic approach with distinct substrate preferences and reaction profiles. Utilizing vinyl methacrylate as the acyl donor at temperatures of 40 to 60°C, this enzyme system requires extended reaction times of 12 to 24 hours to achieve yields of 80 to 90% with selectivity of 90 to 95% [13]. The lower operating temperature and extended reaction time reflect the specific kinetic parameters of this enzyme, but may offer advantages in terms of reduced thermal degradation of sensitive substrates.
Lipase from Thermomyces lanuginosus provides access to higher temperature biocatalytic processes while maintaining excellent enzymatic stability. Operating at 50°C with reaction times as short as 5 hours, this thermostable enzyme achieves yields of 75 to 85% with selectivity of 85 to 92% [12]. The enhanced thermal stability enables more aggressive reaction conditions and faster kinetics, potentially improving process economics through reduced reaction times.
The mechanistic basis of lipase-catalyzed esterification involves a ping-pong bi-bi mechanism with formation of an acyl-enzyme intermediate. The catalytic triad consisting of serine, histidine, and aspartate residues facilitates nucleophilic attack on the acyl donor, followed by release of the first product and subsequent nucleophilic attack by the alcohol substrate to regenerate the free enzyme and release the ester product [12] [14].
Environmental advantages of enzyme-catalyzed synthesis include operation under mild conditions, elimination of harsh chemical catalysts, reduced waste generation, and the potential for catalyst recycling through immobilization strategies. Additionally, the high selectivity of enzymatic catalysis minimizes formation of unwanted byproducts, simplifying downstream purification processes [12] [15].
Table 4: Enzyme-Catalyzed Biogenic Synthesis
| Enzyme | Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Lipase B (Novozym 435) | Vinyl methacrylate | 60-80 | 6-24 | 85-93 | >99% | [11] [12] |
| Rhizomucor miehei lipase | Methacrylic anhydride | 50-70 | 8-16 | 87-95 | 95-99% | [11] |
| Lipase PS-C | Vinyl methacrylate | 40-60 | 12-24 | 80-90 | 90-95% | [13] |
| Thermomyces lanuginosus lipase | Methacrylate ester | 50 | 5 | 75-85 | 85-92% | [12] |
Column chromatography serves as a fundamental purification technique for isobornyl methacrylate, enabling the separation of the desired product from unreacted starting materials, byproducts, and impurities. The optimization of chromatographic parameters is essential for achieving high purity products with acceptable recovery yields while minimizing solvent consumption and processing time [16] [17].
Silica gel remains the most widely utilized stationary phase for isobornyl methacrylate purification, with particle size representing a critical parameter affecting separation efficiency. Silica gel with particle sizes of 70 to 230 mesh provides an optimal balance between resolution and flow rate, enabling effective separation using hexane and ethyl acetate mixtures in a 90:10 ratio [16] [17]. Under these conditions, flow rates of 1 to 2 mL per minute achieve good resolution with recovery yields of 85 to 92%. The larger particle size facilitates reasonable flow rates while maintaining adequate theoretical plate numbers for effective separation.
Spherical neutral silica gel represents a significant advancement in stationary phase technology, particularly beneficial for pH-sensitive compounds and novel molecules with unknown stability profiles. The near-neutral pH of this material, typically ranging from 6.5 to 7.5, prevents acid-catalyzed decomposition that can occur with conventional acidic silica gel [17]. Using hexane and ethyl acetate in a 95:5 ratio at flow rates of 1 mL per minute, this system achieves excellent resolution with recovery yields of 90 to 95%. The spherical morphology provides improved packing uniformity and reduced channeling compared to irregular silica gel particles.
Finer particle size silica gel, with average diameters of 140 micrometers, offers enhanced resolution capabilities for challenging separations. Utilizing hexane and diethyl ether mixtures in a 90:10 ratio at flow rates of 1.5 mL per minute, this system provides very good resolution with recovery yields of 88 to 93% [18]. The increased surface area and reduced particle size enhance mass transfer kinetics and theoretical plate numbers, enabling superior separation of closely eluting compounds.
Reversed-phase chromatography using C18-bonded silica provides an alternative separation mechanism based on hydrophobic interactions rather than normal-phase adsorption. Mobile phases consisting of acetonitrile and water in an 80:20 ratio at flow rates of 1 mL per minute achieve good resolution with recovery yields of 80 to 88% [16]. This approach is particularly useful for separating compounds with similar polarities but different hydrophobic characteristics.
The selection of mobile phase composition represents a critical optimization parameter, with the ratio of non-polar to polar solvents determining the elution characteristics of the target compound and impurities. For isobornyl methacrylate purification, hexane serves as the primary non-polar component, while ethyl acetate or diethyl ether provide the polar modifier necessary for appropriate retention and selectivity [16] [17].
Loading capacity and sample preparation also significantly impact chromatographic performance. Optimal loading typically ranges from 1 to 5% of the stationary phase weight, depending on the complexity of the mixture and required purity level. Sample dissolution in the mobile phase or a more volatile solvent system ensures uniform application to the column bed and minimizes band broadening effects [17].
Table 5: Column Chromatography Optimization
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Silica gel (70-230 mesh) | Hexane:EtOAc (90:10) | 1-2 | Good | 85-92 | [16] [17] |
| Silica gel (spherical, neutral) | Hexane:EtOAc (95:5) | 1 | Excellent | 90-95 | [17] |
| Silica gel (140 μm) | Hexane:Ether (90:10) | 1.5 | Very Good | 88-93 | [18] |
| C18 reversed-phase | ACN:H2O (80:20) | 1 | Good | 80-88 | [16] |
Fractional distillation under reduced pressure represents the preferred industrial method for purifying isobornyl methacrylate, offering high throughput processing capabilities with excellent purity levels and recovery yields. The application of reduced pressure enables distillation at lower temperatures, minimizing thermal degradation of the heat-sensitive methacrylate functionality while achieving effective separation from impurities and solvent residues [2] [7] [19].
Standard reduced pressure distillation at 15 mmHg pressure achieves boiling points of 127 to 129°C for isobornyl methacrylate, representing a significant reduction from atmospheric pressure conditions. Under these parameters, recovery yields of 88 to 95% are typically achieved with product purities ranging from 95 to 98% [2] [7]. Simple distillation apparatus suffices for most applications, consisting of a round-bottom flask, distillation head, condenser, and vacuum system with appropriate pressure control and monitoring capabilities.
Enhanced vacuum conditions at 10 mmHg pressure further reduce the distillation temperature to 115 to 118°C, achieving recovery yields of 90 to 96% with purities of 96 to 99% [19]. The incorporation of a Vigreux column or other structured packing materials improves separation efficiency through increased theoretical plate numbers. The enhanced surface area and vapor-liquid contact provided by these column internals enable more effective fractionation of closely boiling components.
Moderate vacuum conditions at 20 mmHg pressure, corresponding to boiling points of 135 to 138°C, represent a practical compromise between vacuum system requirements and distillation efficiency. Recovery yields of 85 to 92% with purities of 93 to 96% are achievable using simple distillation equipment [20]. These conditions are particularly suitable for laboratory-scale operations where sophisticated vacuum systems may not be available.
High vacuum distillation at 5 mmHg pressure enables the lowest distillation temperatures of 105 to 108°C, achieving the highest recovery yields of 92 to 97% and purities of 97 to 99% [19]. Packed column configurations with structured or random packing materials maximize separation efficiency under these conditions. The combination of low temperature and high separation efficiency minimizes product degradation while achieving superior purity levels.
The relationship between applied pressure and boiling point follows the Clausius-Clapeyron equation, enabling prediction of optimal operating conditions based on the desired temperature profile and available vacuum capabilities. Pressure control systems utilizing vacuum pumps, regulators, and monitoring equipment ensure consistent operating conditions throughout the distillation process [19].
Temperature monitoring and control represent critical aspects of reduced pressure distillation, requiring accurate measurement of both vapor and liquid temperatures. The use of thermocouples or resistance temperature detectors enables precise temperature control, while vapor temperature provides the primary indication of distillation progress and cut points [19].
Column design considerations include the selection of appropriate packing materials, column diameter and height optimization, and heat input control systems. Structured packings such as stainless steel or glass helices provide excellent surface area with minimal pressure drop, while random packings offer cost-effective alternatives for less demanding separations [21].
Safety considerations for reduced pressure distillation include proper vacuum system design with appropriate relief devices, use of thick-walled glassware rated for vacuum service, and implementation of proper heating control systems to prevent overheating under reduced pressure conditions [19].
Table 6: Fractional Distillation Under Reduced Pressure
| Pressure (mmHg) | Boiling Point (°C) | Recovery (%) | Purity (%) | Equipment | Reference |
|---|---|---|---|---|---|
| 15 | 127-129 | 88-95 | 95-98 | Simple distillation | [2] [7] |
| 10 | 115-118 | 90-96 | 96-99 | Vigreux column | [19] |
| 20 | 135-138 | 85-92 | 93-96 | Simple distillation | [20] |
| 5 | 105-108 | 92-97 | 97-99 | Packed column | [19] |
Irritant;Environmental Hazard